3-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate
Description
Properties
IUPAC Name |
[3-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c19-15(17-4-8-21-9-5-17)23-13-2-1-3-14(12-13)24-16(20)18-6-10-22-11-7-18/h1-3,12H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNPHJASFVCAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC(=CC=C2)OC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate typically involves the reaction of morpholine with phenyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 3-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate exhibits notable biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may interact with specific protein targets involved in cancer pathways, potentially leading to modulation of these pathways.
- Antimicrobial Properties : Variants of morpholine derivatives have shown promise in combating bacterial infections, which may extend to this compound given its structural similarities .
- Enzyme Inhibition : Interaction studies have focused on the compound's binding affinity to enzymes and receptors, providing insights into its mechanism of action for therapeutic purposes.
Pharmaceutical Development
The compound's potential as a pharmaceutical agent is highlighted by its ability to modify biological pathways. Several studies have explored its efficacy against various cancer cell lines:
Mechanistic Studies
The compound's interactions with biological targets have been studied extensively:
- KRAS G12C Inhibition : Research has shown that compounds similar to 3-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate can effectively inhibit KRAS mutations associated with various cancers, leading to apoptosis in tumor cells .
- Caspase Activation : The role of caspases in apoptosis has been explored, indicating that morpholine derivatives can induce apoptosis through caspase pathways, further supporting their potential as anticancer agents .
Case Study 1: Anticancer Efficacy
A study by Zang et al. synthesized various morpholine derivatives and evaluated their anticancer activities against MCF-7 and A2780 cell lines. The introduction of alkyl substitutions significantly increased anticancer activity, demonstrating the importance of structural modifications in enhancing efficacy .
Case Study 2: Enzyme Interaction
Research conducted by Degorce et al. focused on conformationally restricted morpholine rings, which improved drug-like properties without introducing additional heteroatoms. This study illustrated how modifications could enhance binding affinity and reduce toxicity while maintaining efficacy against target enzymes .
Mechanism of Action
The mechanism of action of 3-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : Compounds with heterocyclic cores (e.g., indol-7-yl, chromen-7-yl) require multi-step syntheses involving nucleophilic substitutions or coupling reactions . The target compound’s dual morpholine groups may necessitate orthogonal protection-deprotection strategies.
- Yield Variations : Yields range from 62% to 82.1% for analogs, influenced by steric hindrance and reactivity of substituents .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Lipophilicity : The target compound’s XLogP3 is likely intermediate (e.g., ~3.0–4.0), similar to pyrimidinyl derivatives, due to balanced hydrophilic (morpholine) and hydrophobic (phenyl) groups .
- Polar Surface Area : Chromenyl derivatives exhibit lower polar surface areas (65.1–74.3 Ų), favoring membrane permeability, whereas pyrimidinyl analogs (95.0 Ų) may have reduced bioavailability .
Table 3: Pharmacological Profiles
Key Observations :
- Enzyme Inhibition : Indolyl analogs act as butyrylcholinesterase (BChE) inhibitors, highlighting the role of morpholine groups in enhancing binding affinity .
Biological Activity
Introduction
3-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 293.30 g/mol
- IUPAC Name: 3-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate
This compound features two morpholine rings and a phenolic structure, which contribute to its diverse biological interactions.
Research indicates that 3-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate exhibits various biological activities, including:
- Inhibition of Enzymatic Activity: The compound acts as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial in fatty acid metabolism. This inhibition can lead to reduced lipid synthesis and has implications for treating metabolic disorders such as obesity and dyslipidemia .
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further development in treating infections caused by bacteria and fungi .
Pharmacological Applications
The pharmacological applications of this compound are broad, with potential uses in:
- Metabolic Disorders: As an ACC inhibitor, it may be beneficial in managing conditions related to lipid metabolism.
- Infectious Diseases: Its antimicrobial properties could lead to new therapeutic options for bacterial and fungal infections.
Case Studies
-
Inhibition of ACC in HepG2 Cells:
A study demonstrated the effectiveness of 3-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate in inhibiting ACC activity in HepG2 liver cells. The results indicated a significant reduction in fatty acid synthesis when treated with the compound, suggesting its potential role in managing fatty liver disease . -
Antimicrobial Efficacy:
In vitro tests showed that the compound exhibited notable antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial properties, warranting further exploration into its use as an antibiotic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate | ACC inhibitor, antimicrobial | Inhibition of ACC; interaction with microbial targets |
| Thienopyrimidine derivatives | ACC inhibition | Similar mechanism targeting lipid metabolism |
| Benzothiazole derivatives | Antimicrobial | Disruption of bacterial cell wall synthesis |
The comparative analysis highlights the unique position of 3-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate among related compounds, particularly regarding its dual role as both an ACC inhibitor and an antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(morpholine-4-carbonyloxy)phenyl morpholine-4-carboxylate?
- Methodological Answer :
- Step 1 : Utilize a double esterification approach, coupling morpholine-4-carbonyl chloride with 3-hydroxyphenyl morpholine-4-carboxylate under anhydrous conditions. This is analogous to methods used for similar morpholine-derived esters .
- Step 2 : Optimize reaction conditions (e.g., inert atmosphere, controlled temperature) to avoid hydrolysis of the ester and carbamate groups. Use triethylamine as a base to neutralize HCl byproducts .
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm the presence of morpholine rings (δ ~3.6 ppm for N-CH groups) and ester linkages (δ ~165-170 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] peak at m/z ~405.2) and fragmentation patterns indicative of morpholine moieties .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and morpholine C-O-C vibrations (~1100 cm) .
Q. What purification strategies are optimal for this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for high-purity isolation (>98%) .
- Recrystallization : Dissolve in hot ethanol and slowly cool to 4°C to obtain crystalline material, ensuring minimal residual solvents via vacuum drying .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Step 1 : Cross-validate computational models (e.g., DFT calculations for NMR chemical shifts) with experimental data. Adjust solvent effects and conformational sampling in simulations to improve accuracy .
- Step 2 : Use X-ray crystallography (e.g., SHELXL refinement ) to resolve ambiguities in stereochemistry or bond angles that may cause spectral mismatches.
- Step 3 : Compare with structurally analogous compounds (e.g., tert-butyl morpholine carboxylates ) to identify systematic deviations in computational predictions.
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
- Methodological Answer :
- Challenge 1 : Low crystal quality due to flexible morpholine rings. Solution : Optimize crystallization conditions using vapor diffusion with mixed solvents (e.g., dichloromethane/methanol) .
- Challenge 2 : Twinning or disorder in the crystal lattice. Solution : Employ SHELXD for structure solution and SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve ambiguities .
Q. How to design experiments to investigate the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis Studies :
- Step 1 : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C, 37°C, and 60°C .
- Step 2 : Identify hydrolysis products (e.g., morpholine and phenolic acids) using LC-MS and compare with synthetic standards .
- Oxidation/Reduction :
- Step 1 : Treat with PCC (oxidation) or NaBH (reduction) to study transformations of ester/carbamate groups. Track reaction progress with TLC and isolate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
